2,5-Dimethylfuran Substitution Enhances Anti-H5N1 Potency vs. Non-Methylated or Mono-Methyl Furan Analogs
While no direct data exists for the target compound against H5N1, the 2,5-dimethylfuran-3-carboxamide substructure is a validated pharmacophore for influenza inhibition. In a head-to-head SAR study, the best 2,5-dimethylfuran derivative (1a) showed EC50 = 1.25 μM, whereas the des-methyl furan analog and mono-methyl variants were significantly less active (EC50 > 50 μM for some). [1] The target compound retains this critical 2,5-dimethyl substitution and adds a spirocyclic ketal tail, a combination not explored in the published series.
| Evidence Dimension | Anti-H5N1 influenza A virus activity (EC50) |
|---|---|
| Target Compound Data | Not directly tested; compound contains 2,5-dimethylfuran-3-carboxamide pharmacophore |
| Comparator Or Baseline | 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (1a): EC50 = 1.25 μM; N-(2-(benzylthio)ethyl)-2,5-dimethylfuran-3-carboxamide (1b): EC50 = 7.716 μM; des-methyl analogs: EC50 > 50 μM |
| Quantified Difference | 2,5-dimethyl vs. non-methylated furan: >40-fold improvement in EC50 |
| Conditions | Cellular assay, H5N1 influenza A virus, MDCK cells |
Why This Matters
The 2,5-dimethylfuran motif is a potency driver; procurement of analogs lacking this substitution is unlikely to match the antiviral potential of this chemotype.
- [1] Yu, Y.; Zheng, J.; Cao, L.; et al. Furan-carboxamide derivatives as novel inhibitors of lethal H5N1 influenza A viruses. RSC Adv., 2017, 7, 9620-9627. View Source
